Cas no 2361646-33-3 (N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide)

N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide is a specialized organic compound featuring a thiophene core functionalized with an N-methyl carboxamide group and an acrylamide substituent. This structure imparts reactivity suitable for applications in polymer chemistry, pharmaceutical intermediates, or material science. The acrylamide moiety enables participation in radical polymerization or Michael addition reactions, while the thiophene-carboxamide framework may contribute to electronic or biological activity. The compound’s synthetic versatility and potential for further derivatization make it valuable for research in functional materials or bioactive molecule development. Careful handling is advised due to the acrylamide’s potential reactivity. Storage under inert conditions is recommended to maintain stability.
N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide structure
2361646-33-3 structure
Product Name:N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide
CAS No:2361646-33-3
MF:C9H10N2O2S
MW:210.252900600433
CID:5378885
PubChem ID:145909554
Update Time:2025-05-24

N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-2-[(1-oxo-2-propen-1-yl)amino]-3-thiophenecarboxamide
    • N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide
    • Inchi: 1S/C9H10N2O2S/c1-3-7(12)11-9-6(4-5-14-9)8(13)10-2/h3-5H,1H2,2H3,(H,10,13)(H,11,12)
    • InChI Key: BAMBCOJNZLLPBX-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C=C)SC=CC=1C(NC)=O

Experimental Properties

  • Density: 1.282±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 468.3±45.0 °C(Predicted)
  • pka: 12.71±0.70(Predicted)

N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26579816-0.05g
N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide
2361646-33-3 95.0%
0.05g
$246.0 2025-03-20

N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide Related Literature

Additional information on N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide

Introduction to N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide (CAS No: 2361646-33-3)

N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide, identified by its CAS number 2361646-33-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a thiophene core with functionalized amide and ester groups, has garnered attention for its potential applications in drug discovery and molecular pharmacology. The structural motif of this compound combines the versatility of the thiophene scaffold with the reactivity of amide and propene derivatives, making it a promising candidate for further investigation.

The thiophene ring in N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide is a well-known heterocyclic structure that is frequently encountered in natural products and bioactive molecules. Thiophenes are characterized by their stability and ability to participate in various chemical reactions, including Michael additions, cyclizations, and metal coordination. These properties make them valuable scaffolds for designing novel therapeutic agents. In particular, the presence of the amide group at the 2-position and the carboxamide moiety at the 3-position introduces additional reactivity and binding potential, which can be exploited for drug-target interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. Studies have shown that molecules containing thiophene derivatives often exhibit potent activity against a variety of biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and cancer. The N-methyl group in N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide further modulates the electronic properties of the molecule, potentially enhancing its bioavailability and pharmacokinetic profile.

In the context of drug development, the prop-2-enamido group provides a site for further functionalization, allowing for the creation of analogs with tailored properties. This flexibility is crucial for optimizing lead compounds during the iterative process of medicinal chemistry. For instance, modifications to this group can influence solubility, metabolic stability, and binding interactions with biological targets. The carboxamide functionality at the 3-position also serves as a potential anchor for protein binding or as a precursor for more complex derivatives.

One of the most exciting areas of research involving thiophene-based compounds is their application in anticancer therapy. Thiophenes have been reported to inhibit kinases, disrupt microtubule formation, and induce apoptosis in tumor cells. The specific arrangement of functional groups in N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide may confer unique mechanisms of action that could be exploited to develop novel anticancer agents. Preliminary computational studies suggest that this compound may interact with key proteins involved in cell proliferation and survival pathways.

Another promising application lies in its potential use as an intermediate in synthesizing more complex pharmacologically active molecules. The modular nature of N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide allows chemists to systematically modify its structure while retaining key pharmacophoric elements. This approach has been successfully employed in the development of drugs targeting neurological disorders, where precise control over molecular architecture is essential for efficacy.

The synthesis of N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the thiophene ring, followed by nucleophilic substitutions or condensation reactions to introduce the amide and ester functionalities. Advances in catalytic processes have made these synthetic routes more efficient and scalable, reducing costs and improving yields.

In conclusion, N-methyl-2-(prop-2-enamido)thiophene-3-carboxamide represents a fascinating compound with diverse potential applications in pharmaceutical research. Its unique structural features make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new biological functions and synthetic strategies for thiophene derivatives, compounds like this are likely to play an increasingly important role in medicine.

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